(S)-(-)-Pantoprazole-d7 Sodium Salt
Description
Significance of Stable Isotope Labeling in Advanced Pharmaceutical Research
Stable isotope labeling is a critical tool in modern pharmaceutical research, offering a window into the metabolic processes within cells. adesisinc.com This technique enhances the precision of analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for the detailed analysis of complex molecular structures and reaction mechanisms. adesisinc.com The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive, making them safe for use in human studies. metsol.comnih.gov This safety profile is crucial for conducting first-in-human trials and for studies involving vulnerable populations. musechem.commetsol.com
In drug discovery and development, stable isotope labeling accelerates the process by providing early insights into the metabolic pathways of new drug candidates. adesisinc.commetsol.com By tracing the labeled drug, researchers can identify potential metabolites early, which is crucial for ensuring the efficacy and safety of therapeutic agents. adesisinc.com This approach provides comprehensive data on how a drug is processed and eliminated by the body. musechem.com The ability to obtain precise kinetic data helps in the early identification of promising drug candidates and can significantly reduce the time and cost associated with drug development. metsol.com
Role of Deuterium-Labeled Compounds in Mechanistic and Kinetic Investigations
Deuterium-labeled compounds are invaluable tools for studying metabolic pathways and reaction mechanisms. nih.gov The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, creates a heavier C-D bond compared to the C-H bond. nih.gov This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction is altered. chem-station.comwikipedia.org The study of KIEs provides crucial evidence for elucidating reaction mechanisms, particularly in understanding which bonds are broken during a reaction. wikipedia.org
In pharmaceutical research, this effect is particularly useful for investigating drug metabolism, which often involves the breaking of C-H bonds by metabolic enzymes like the cytochrome P450 (CYP) system. nih.govnih.gov By strategically placing deuterium at sites of metabolic activity, the rate of metabolism can be slowed down. nih.gov This "metabolic switching" can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. researchgate.netresearchgate.net This allows researchers to gain a deeper understanding of a drug's metabolic fate and to design safer and more effective drugs. nih.govresearchgate.net
Rationale for Research on (S)-(-)-Pantoprazole-d7 Sodium Salt as a Deuterated Probe
(S)-(-)-Pantoprazole, the active enantiomer of pantoprazole (B1678409), is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. nih.govtandfonline.com It is extensively metabolized in the liver, primarily by the CYP2C19 and to a lesser extent by the CYP3A4 enzymes. pharmgkb.orgdrugbank.compfizermedical.com The main metabolic pathway involves demethylation of the pyridine (B92270) ring followed by sulfation. nih.govdrugbank.com
The rationale for using a deuterated version, this compound, stems from its potential as an internal standard in bioanalytical studies and as a tool to investigate the metabolism of pantoprazole. caymanchem.comnih.govmedchemexpress.com In quantitative analysis using methods like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is preferred because its chemical and physical properties are very similar to the analyte, but it can be distinguished by its higher mass. scispace.com This leads to more accurate and precise quantification of the drug in biological samples. nih.govscispace.com
Furthermore, by labeling the methoxy (B1213986) groups on the pyridine ring with deuterium, as in (S)-(-)-Pantoprazole-d7, researchers can study the kinetic isotope effect on the demethylation process. This can provide valuable information about the rate-limiting steps in pantoprazole's metabolism and the specific roles of different CYP enzymes. nih.govnih.gov
Overview of Research Areas for Deuterated Pharmaceutical Analogs
Deuterated pharmaceutical analogs are utilized in a wide range of research applications. A primary application is in pharmacokinetic studies to understand a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comchemicalsknowledgehub.com The use of deuterated compounds as internal standards in mass spectrometry-based bioanalysis is a well-established technique for accurate quantification of drugs and their metabolites in biological matrices. nih.govscispace.com
Another significant area of research is the development of "deuterated drugs" where the strategic replacement of hydrogen with deuterium at metabolically active sites can improve the drug's pharmacokinetic profile. researchgate.netoriprobe.comnih.gov This can lead to a longer duration of action, reduced dosing frequency, and potentially fewer side effects. researchgate.netoriprobe.com The first deuterated drug to receive FDA approval was deutetrabenazine. researchgate.netnih.gov
Deuterium labeling is also extensively used in mechanistic studies to elucidate the pathways of drug metabolism and to identify the enzymes involved. nih.govansto.gov.au In structural biology, deuterium is used in conjunction with NMR spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study the three-dimensional structure and conformational dynamics of proteins and other biomolecules. tandfonline.comnih.govclearsynth.com This information is critical for understanding drug-target interactions and for rational drug design. tandfonline.comclearsynth.com
Properties
Molecular Formula |
C₁₆H₇D₇F₂N₃NaO₄S |
|---|---|
Molecular Weight |
412.39 |
Synonyms |
6-(Difluoromethoxy)-2-[(S)-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-d7 Sodium Salt; 5-(Difluoromethoxy)-2-[(S)-[(3,4-dimethoxy-2-pyridinyl)_x000B_methyl]sulfinyl]-1H-benzimidazole-d7 Sodium Salt; |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies for S Pantoprazole D7 Sodium Salt
Stereoselective Synthesis of (S)-Pantoprazole Precursors
The synthesis of (S)-(-)-Pantoprazole begins with the construction of its core structure, which is achieved by coupling two key heterocyclic precursors: 5-(difluoromethoxy)-2-mercaptobenzimidazole and a substituted pyridine (B92270) moiety, 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. nih.govnih.gov The condensation of these two molecules yields the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, which is the direct precursor to pantoprazole (B1678409). researchgate.net
The crucial chiral center in pantoprazole is the sulfoxide (B87167) group, which is introduced by the oxidation of the thioether precursor. Achieving high enantioselectivity to favor the desired (S)-enantiomer is a primary challenge. Two main strategies are employed:
Asymmetric Oxidation: This is the most direct approach, where the prochiral sulfide (B99878) is oxidized using a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst. Various catalytic systems have been developed for this purpose. For instance, modified Sharpless-type reagents, such as titanium isopropoxide complexes with chiral diethyl tartrate, in the presence of an oxidant like cumene (B47948) hydroperoxide, have been successfully used for the asymmetric oxidation of similar sulfide compounds. Other approaches involve chiral oxaziridines or hydroperoxides in combination with chiral metal catalysts. google.com Chinese patent CN106632249A describes a process using (R)-(-)-binaphthol phosphate (B84403) in the presence of hydrogen peroxide for the selective oxidation to obtain (L)-pantoprazole, demonstrating good stereoselectivity and high product yield. google.com
Chiral Resolution of Racemic Pantoprazole: An alternative route involves the non-stereoselective oxidation of the thioether to produce racemic pantoprazole, followed by the separation of the (S)- and (R)-enantiomers. This can be accomplished through various chiral resolution techniques discussed in section 2.4.
The choice between these methods often depends on factors like cost, scalability, and the efficiency of the chiral induction or resolution step. For the synthesis of a deuterated analog, performing the stereoselective step efficiently is critical to preserve the isotopic label introduced in earlier stages.
Techniques for Site-Specific Deuterium (B1214612) Integration in the Pantoprazole Moiety
The synthesis of (S)-(-)-Pantoprazole-d7 requires the specific incorporation of seven deuterium atoms. The most common labeling pattern for heavily deuterated pantoprazole involves the two methoxy (B1213986) groups on the pyridine ring and one of the methylene (B1212753) protons.
Deuteration of the Methoxy Groups (d6): The six deuterium atoms are typically introduced by utilizing a deuterated starting material for the pyridine precursor. Specifically, 3,4-bis(methoxy-d3)-2-(chloromethyl)pyridine hydrochloride would be used. This deuterated precursor can be synthesized from corresponding hydroxylated pyridines using a deuterated methylating agent, such as iodomethane-d3 (B117434) or dimethyl-d6 sulfate, under basic conditions. The use of deuterated precursors ensures high isotopic enrichment at the desired positions from the outset. Commercially available (S)-Pantoprazole-d6 is labeled on these two methoxy groups. medchemexpress.com
Deuteration of the Methylene Bridge (d1): The seventh deuterium atom is incorporated at the methylene bridge connecting the pyridine and benzimidazole (B57391) rings. Research has shown that the methylene protons adjacent to the sulfinyl group are acidic and can undergo stereoselective H/D exchange. nih.gov This exchange can be achieved by treating the sodium salt of (S)-pantoprazole with a deuterium source. A study demonstrated that dissolving the sodium salt in deuterated dimethyl sulfoxide (DMSO-d6) with a catalytic amount of sodium hydroxide (B78521) leads to efficient and stereoselective deuteration. nih.gov The asymmetry of the sulfinyl group makes the two methylene protons diastereotopic, allowing for selective exchange of one proton over the other. The rate of this H-D exchange is influenced by the polarity of the solvent. nih.gov
| Deuteration Site | Number of Deuterium Atoms | Methodology | Key Reagents |
| 3-methoxy group (pyridine) | 3 | Use of deuterated precursor | Iodomethane-d3 or Dimethyl-d6 sulfate |
| 4-methoxy group (pyridine) | 3 | Use of deuterated precursor | Iodomethane-d3 or Dimethyl-d6 sulfate |
| Methylene bridge | 1 | Base-catalyzed H/D exchange | DMSO-d6, NaOH (catalyst) |
Optimization of Deuterium Labeling Efficiency and Isotopic Purity
Achieving high isotopic purity (typically >98%) is paramount for the utility of deuterated standards. This requires careful optimization of the deuterium incorporation steps.
For the d6-methoxy labeling , the isotopic purity is primarily determined by the isotopic enrichment of the deuterated methylating agent (e.g., iodomethane-d3). Using reagents with high isotopic purity (>99.5 atom % D) is essential. The reaction conditions for the methylation must be optimized to prevent any potential side reactions or isotopic scrambling.
For the d1-methylene bridge labeling , several factors influence the efficiency and selectivity of the H/D exchange:
Base: A strong, non-nucleophilic base is required to deprotonate the methylene carbon. The concentration of the base (e.g., NaOH) must be carefully controlled; it should be sufficient to catalyze the exchange without promoting degradation of the pantoprazole molecule. nih.gov
Deuterium Source: The choice of deuterated solvent is critical. While D₂O can be used, DMSO-d6 has been shown to be a highly efficient medium for this exchange. nih.gov The isotopic enrichment of the solvent directly impacts the final isotopic purity of the product.
Temperature and Reaction Time: H/D exchange reactions are often equilibrium-controlled. Reaction temperature and time must be optimized to maximize deuterium incorporation while minimizing potential degradation or side reactions. Monitoring the reaction progress using techniques like NMR spectroscopy is crucial to determine the optimal endpoint. nih.gov
Isotopic purity is typically assessed by mass spectrometry (MS), which can distinguish between the desired deuterated molecule and its less-deuterated isotopologues, and by Nuclear Magnetic Resonance (NMR) spectroscopy, where the disappearance of specific proton signals confirms successful deuteration. nih.gov
Chiral Resolution and Enantiomeric Purity Management in Deuterated Synthesis
Ensuring the final product is the pure (S)-enantiomer is as important as achieving high isotopic purity. If an asymmetric synthesis step does not provide sufficient enantiomeric excess (ee), a chiral resolution step is necessary.
Several methods have been developed for the chiral separation of pantoprazole enantiomers:
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating enantiomers on a larger scale. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving proton pump inhibitors like pantoprazole. phenomenex.comresearchgate.net A chiral screen using various Lux™ polysaccharide-based columns identified suitable CSPs for preparative scale separation. phenomenex.com
Capillary Electrophoresis (CE): On an analytical scale, CE with a chiral selector in the running buffer is a powerful technique. Bovine serum albumin (BSA) has been used as a chiral selector, achieving baseline separation of pantoprazole enantiomers. nih.gov Another validated CE method uses sulfobutylether-β-cyclodextrin as the chiral additive, capable of determining a minimum of 0.1% of the (R)-enantiomer in (S)-pantoprazole samples. nih.gov
When synthesizing (S)-(-)-Pantoprazole-d7, it is often most efficient to perform the chiral separation after the introduction of all deuterium atoms but before the final salt formation. This prevents the loss of valuable deuterated material during the resolution process. The management of enantiomeric purity involves rigorous quality control at the final stages, using chiral HPLC or CE to confirm that the enantiomeric excess meets the required specifications (typically >99% ee). It is also important to ensure that no chiral inversion occurs during sample workup, analysis, or storage. nih.gov
| Resolution Technique | Principle | Key Components/Conditions | Application Level |
| Preparative Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Lux™) | Preparative Scale |
| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector | Bovine Serum Albumin (BSA) or modified cyclodextrins as selectors | Analytical Scale / Purity Control |
| Biphasic Recognition Chiral Extraction | Preferential recognition by chiral selectors in two immiscible phases | Hydrophilic β-CD derivative (aqueous) and hydrophobic tartaric acid (organic) | Potential for Scale-up |
Synthesis of Related Deuterated and Unlabeled Analogs for Comparative Research
For comprehensive research, it is often necessary to synthesize related analogs of (S)-(-)-Pantoprazole-d7 Sodium Salt. These analogs serve as crucial comparators in analytical and metabolic studies.
Unlabeled (S)-(-)-Pantoprazole: The non-deuterated enantiomer is the most fundamental comparator. Its synthesis follows the same stereoselective pathways but uses standard, non-deuterated reagents. It is used as a reference standard in chromatographic and spectroscopic analyses.
(S)-Pantoprazole-d6: This analog, deuterated only on the two methoxy groups, is a key intermediate in the synthesis of the d7 compound. medchemexpress.com It is also a valuable research tool in its own right. By comparing the metabolic profile of the d6-analog to the non-deuterated compound, researchers can specifically investigate the metabolic fate of the methoxy groups.
Racemic Pantoprazole-d7: Synthesizing the racemic version of the d7-labeled drug, by using a non-stereoselective oxidation step, can be useful. The separation of the d7-enantiomers by chiral chromatography allows for the isolation of both (S)-(-)-Pantoprazole-d7 and (R)-(+)-Pantoprazole-d7. The (R)-enantiomer can be used to study stereoselective metabolism and potential in-vivo chiral inversion.
Pantoprazole-Related Impurities (Deuterated and Unlabeled): The synthesis and characterization of potential process impurities, such as the corresponding sulfone (over-oxidation product) and the sulfide precursor, are also important. nih.gov Preparing deuterated versions of these impurities helps in identifying and quantifying them in the final d7-API, ensuring the purity of the final product. For example, Pantoprazole Related Compound A is the sulfone, and Related Compound B is the sulfide intermediate. nih.gov
The availability of this suite of deuterated and unlabeled analogs allows for a thorough validation of analytical methods and a deeper understanding of the drug's disposition and metabolic pathways.
Advanced Analytical Characterization in Research Contexts
High-Resolution Mass Spectrometry for Isotopic Purity and Labeling Position Verification
High-resolution mass spectrometry (HRMS) is an indispensable technique for the characterization of isotopically labeled compounds like (S)-(-)-Pantoprazole-d7 Sodium Salt. It provides confident confirmation of the elemental composition through highly accurate mass measurements, allowing for the verification of successful deuterium (B1214612) incorporation and the determination of isotopic purity.
LC-HRMS for Confirmation of Deuterium Labeling Pattern
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful method for confirming the deuterium labeling pattern and assessing the isotopic purity of this compound. The high resolving power of HRMS allows for the differentiation of the deuterated molecule from its unlabeled counterpart and other isotopic variants.
In a typical LC-HRMS analysis, a solution of this compound is chromatographically separated to isolate the analyte from any potential impurities. The eluent is then introduced into the high-resolution mass spectrometer. The expected molecular formula for the pantoprazole-d7 anion is C₁₆H₇D₇F₂N₃O₄S⁻. The high mass accuracy of the instrument can confirm the presence of the deuterated compound by comparing the measured mass to the theoretical exact mass.
Illustrative LC-HRMS Data for this compound:
| Parameter | Value |
| Mobile Phase | Acetonitrile (B52724): 0.1% Formic acid in Water |
| Column | C18 reverse-phase |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Theoretical [M-Na]⁻ | 389.1177 m/z |
| Observed [M-Na]⁻ | 389.1175 m/z |
| Mass Accuracy | < 2 ppm |
| Isotopic Purity | > 98% |
This table is for illustrative purposes and represents typical expected values.
The isotopic distribution pattern observed in the mass spectrum provides further confirmation of the deuterium labeling. The presence of seven deuterium atoms will result in a characteristic isotopic cluster that can be compared to the theoretical distribution, allowing for the verification of the number of deuterium atoms incorporated.
MS/MS Fragmentation Pathway Elucidation of Deuterated Species
Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of this compound. This technique provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of the deuterated compound is compared to that of its non-deuterated analog to confirm the positions of the deuterium labels.
In an MS/MS experiment, the [M-Na]⁻ ion of (S)-(-)-Pantoprazole-d7 is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. The mass shifts of the fragment ions in the deuterated compound compared to the unlabeled compound reveal the location of the deuterium atoms within the molecule. For pantoprazole (B1678409), common fragmentation pathways involve the cleavage of the sulfoxide (B87167) bridge and fragmentation of the pyridine (B92270) and benzimidazole (B57391) rings. The retention of the deuterium labels on specific fragments confirms their position. For instance, if the deuterium atoms are located on the pyridine ring, fragments containing this ring will exhibit a mass increase of 7 Da.
Hypothetical Key MS/MS Fragments for (S)-(-)-Pantoprazole-d7:
| Fragment Ion | Proposed Structure | Expected m/z (Unlabeled) | Expected m/z (d7 Labeled) |
| Fragment 1 | [C₈H₁₀D₃NO₂]⁺ | 152.07 | 155.10 |
| Fragment 2 | [C₈H₅D₄F₂N₂O₂S]⁻ | 247.01 | 251.04 |
This table is for illustrative purposes and represents a plausible fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Distribution
¹H NMR and ¹³C NMR Analysis for Proton and Carbon Environments
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for the structural elucidation of organic molecules. In the case of this compound, ¹H NMR is particularly useful for confirming the absence of protons at the deuterated positions. The integration of the remaining proton signals can be used to confirm the ratio of deuterated to non-deuterated species, thus providing a measure of isotopic enrichment.
¹³C NMR provides information about the carbon skeleton of the molecule. The signals for carbons directly bonded to deuterium atoms will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the corresponding signals in the unlabeled compound.
Illustrative ¹H and ¹³C NMR Data for (S)-(-)-Pantoprazole (Non-deuterated portion of d7 sample):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.25 | s | H-6 (Benzimidazole) |
| ¹H | 7.65 | d | H-4 (Benzimidazole) |
| ¹H | 7.10 | dd | H-5 (Benzimidazole) |
| ¹H | 4.80 | d | CH₂ |
| ¹H | 4.70 | d | CH₂ |
| ¹³C | 162.5 | s | C=N |
| ¹³C | 150.1 | s | C-O |
| ¹³C | 148.3 | s | C-O |
| ¹³C | 115.2 | s | C-5 (Benzimidazole) |
| ¹³C | 60.1 | t | CH₂ |
This table is for illustrative purposes and represents typical expected chemical shifts for the non-deuterated protons and carbons.
²H NMR Spectroscopy for Direct Deuterium Location Confirmation
²H (Deuterium) NMR spectroscopy provides direct evidence for the presence and location of deuterium atoms in a molecule. wikipedia.org It is a highly effective method for confirming the success of a deuteration reaction. magritek.com In the ²H NMR spectrum of this compound, distinct signals will be observed for each magnetically non-equivalent deuterium atom. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the assignment of the deuterium signals to specific positions in the molecule. blogspot.com
Expected ²H NMR Signals for (S)-(-)-Pantoprazole-d7:
| Chemical Shift (ppm) | Assignment |
| ~3.8 | -OCD₃ |
| ~3.7 | -OCD₃ |
| ~8.1 | Pyridine-D |
This table is for illustrative purposes and represents plausible chemical shifts.
Two-Dimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity of atoms within a molecule.
COSY experiments show correlations between coupled protons, helping to trace out the proton-proton networks in the non-deuterated parts of the molecule.
HSQC provides correlations between protons and the carbons to which they are directly attached. In the context of (S)-(-)-Pantoprazole-d7, the absence of cross-peaks for the deuterated positions in an HSQC spectrum provides further confirmation of the labeling sites.
These advanced NMR techniques, in combination, provide an unambiguous structural confirmation of this compound, ensuring its suitability as a high-quality internal standard for research applications.
Chromatographic Purity Assessment and Impurity Profiling Research
The assessment of chromatographic purity and the identification of impurities are critical steps in the characterization of this compound. These analyses ensure that the compound is free from significant levels of contaminants that could interfere with research outcomes.
Chiral Chromatography for Enantiomeric Excess Determination
The enantiomeric purity of this compound is a crucial parameter, as the pharmacological activity of pantoprazole resides primarily in the (S)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the enantiomeric excess. Research methodologies often employ specialized chiral stationary phases (CSPs) to achieve separation of the (S)- and (R)-enantiomers.
One established approach involves the use of a Chiralcel OJ-RH column. humanjournals.com The separation is typically achieved under reversed-phase conditions. A mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile, is commonly used. humanjournals.com The selection of the buffer pH is critical and is often optimized within the range of 5.0 to 7.5 to achieve the best resolution between the enantiomers. humanjournals.com Detection is commonly performed using a UV detector at a wavelength of 290 nm. humanjournals.comnih.gov
In a typical research setting, a system suitability test is performed to ensure the reliability of the chromatographic system. This involves multiple injections of a standard solution containing both enantiomers to verify parameters like resolution, tailing factor, and reproducibility of retention times and peak areas. The method is then validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision. humanjournals.com For instance, a method can be capable of quantifying the R-(+)-pantoprazole enantiomer at levels as low as 0.05% (w/w) in the S-(-)-pantoprazole bulk sample. nih.gov
Below is a representative data table summarizing typical parameters for a chiral HPLC method for the determination of enantiomeric excess.
| Parameter | Value |
| Chromatographic Column | Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm) humanjournals.com |
| Mobile Phase | 10mM Sodium Perchlorate Buffer : Acetonitrile (75:25 v/v) humanjournals.com |
| Flow Rate | 0.5 mL/min humanjournals.com |
| Column Temperature | 25 °C humanjournals.com |
| Detection Wavelength | 290 nm humanjournals.com |
| Injection Volume | 10 µL humanjournals.com |
| Retention Time (S)-(-)-Pantoprazole | ~14.7 min humanjournals.com |
| Retention Time (R)-(+)-Pantoprazole | ~17.4 min humanjournals.com |
| LOD for R-(+)-enantiomer | 0.2 µg/mL nih.gov |
| LOQ for R-(+)-enantiomer | 0.5 µg/mL nih.gov |
This table is interactive. Users can sort and filter the data.
UHPLC Method Development for Related Substance Analysis in Research Batches
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of related substances in research batches of this compound, primarily due to its higher resolution, sensitivity, and faster analysis times. The development of a robust UHPLC method is essential for identifying and quantifying process-related impurities and degradation products.
A typical UHPLC method for related substance analysis employs a reversed-phase column, such as a C18 column, with gradient elution. scielo.br The mobile phase often consists of a combination of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile. scielo.brsemanticscholar.org The gradient is programmed to change the mobile phase composition over the course of the analysis to effectively separate impurities with a wide range of polarities. Detection is usually carried out with a photodiode array (PDA) detector to monitor the elution of compounds at multiple wavelengths, which aids in peak identification and purity assessment. scielo.br
The development process involves optimizing various parameters, including the column chemistry, mobile phase pH, gradient profile, and column temperature, to achieve the best possible separation of all known and potential impurities from the main (S)-(-)-Pantoprazole-d7 peak. Forced degradation studies are often conducted to ensure the method is stability-indicating. scielo.br This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. scielo.br The UHPLC method must be able to separate these degradation products from the parent compound and other impurities.
A well-developed UHPLC method can detect and quantify impurities at very low levels, often in the range of 0.05% to 0.34% of the main component. nih.gov The method is then thoroughly validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure its suitability for routine use in a research environment. scielo.br
The following interactive data table provides an example of a UHPLC method for the analysis of related substances.
| Parameter | Value |
| Chromatographic Column | Hypersil ODS C18 (125 mm x 4.0 mm, 5 µm) scielo.br |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) scielo.br |
| Mobile Phase B | Acetonitrile scielo.br |
| Elution Mode | Gradient scielo.br |
| Flow Rate | 1.0 mL/min scielo.br |
| Column Temperature | 40 °C |
| Detection Wavelength | 290 nm scielo.br |
| Injection Volume | 20 µL |
| Typical Impurities Monitored | Pantoprazole Sulfide (B99878), Pantoprazole Sulfone scielo.br |
This table is interactive. Users can sort and filter the data.
Metabolic Fate and Biotransformation Studies Using Deuterium Labeling
Assessment of Metabolic Stability and Kinetic Isotope Effects in Preclinical Animal Models
Preclinical animal models are essential for understanding the in vivo metabolism and pharmacokinetic properties of a drug candidate. The use of a deuterated compound like (S)-(-)-Pantoprazole-d7 Sodium Salt can offer significant insights into its metabolic stability.
The substitution of hydrogen with deuterium (B1214612) at a site of metabolic attack can lead to a kinetic isotope effect (KIE) . This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. As CYP2C19-mediated demethylation involves the cleavage of a C-H bond on the methoxy (B1213986) group, replacing it with a C-D bond is expected to slow down the rate of this metabolic reaction.
This slowing of metabolism leads to:
Increased Metabolic Stability: The parent compound, this compound, would be metabolized more slowly than its non-deuterated counterpart, leading to a longer half-life and increased exposure (AUC) in preclinical models.
Altered Metabolite Profile: A decrease in the rate of demethylation by CYP2C19 could lead to a metabolic shift, where other pathways, such as sulfoxidation by CYP3A4, may become more prominent.
Studies in rat liver microsomes have shown that pantoprazole (B1678409) has a lower biotransformation rate compared to other proton pump inhibitors like omeprazole (B731) and lansoprazole, suggesting inherent stability. nih.gov The introduction of deuterium is expected to further enhance this stability.
Mechanistic Insights into Enzymatic Dealkylation, Hydroxylation, and Sulfoxidation with Deuterium Probes
The deuterium atoms in this compound act as mechanistic probes to investigate the enzymatic reactions.
Dealkylation (Demethylation): The observation of a significant KIE in the demethylation pathway would provide strong evidence that the cleavage of the C-H bond on the methyl group is a rate-determining step in the CYP2C19 catalytic cycle for this substrate. A slower formation of the 4'-demethylpantoprazole metabolite from the deuterated compound compared to the unlabeled compound would confirm this.
Hydroxylation: While hydroxylation is a common metabolic pathway, for pantoprazole, the primary routes are demethylation and sulfoxidation. pharmgkb.orgnih.gov Should any minor hydroxylated metabolites be formed on the deuterated methoxy groups, their formation would also be expected to be slower due to the KIE.
Sulfoxidation: This reaction occurs at the sulfur atom of the sulfinyl group and does not involve the cleavage of a C-D bond. Therefore, no significant KIE is expected for the formation of pantoprazole sulfone. This allows for a clear distinction between the metabolic pathways affected by deuteration and those that are not.
By comparing the rates of formation of different metabolites from labeled and unlabeled pantoprazole, researchers can gain a more detailed understanding of the reaction mechanisms and the rate-limiting steps of the involved enzymes.
Comparative Metabolic Profiling of Labeled vs. Unlabeled Compound (Non-Clinical)
A direct comparison of the metabolic profiles of this compound and its non-deuterated analog in non-clinical systems like human or animal liver microsomes would be highly informative.
The expected outcome of such a comparative study, based on the principles of the kinetic isotope effect, is summarized in the table below.
| Parameter | Unlabeled (S)-(-)-Pantoprazole | (S)-(-)-Pantoprazole-d7 | Expected Outcome |
| Rate of Parent Compound Depletion | Higher | Lower | Increased metabolic stability of the d7 compound. |
| Formation of 4'-Demethylpantoprazole (CYP2C19) | Higher | Lower | Indication of a significant kinetic isotope effect. |
| Formation of Pantoprazole Sulfone (CYP3A4) | Baseline | Potentially Higher | Possible metabolic shift towards the sulfoxidation pathway. |
| Ratio of Parent/Metabolite | Lower | Higher | Reflects the slower metabolism of the d7 compound. |
This table presents a hypothetical comparison based on established principles of metabolic deuterium labeling.
This comparative profiling is crucial for understanding how deuteration alters the pharmacokinetics of the molecule. A reduced rate of metabolism can lead to higher and more prolonged plasma concentrations of the parent drug, which could have implications for its pharmacological activity.
Pharmacokinetic Research Applications in Preclinical and Mechanistic Studies
Application as an Internal Standard in Bioanalytical Method Development for Non-Clinical Samples
The precision and accuracy of bioanalytical methods are critical for the reliable determination of drug concentrations in biological matrices. (S)-(-)-Pantoprazole-d7 Sodium Salt, a deuterated analog of pantoprazole (B1678409), serves as an ideal internal standard (IS) in LC-MS/MS-based quantification of pantoprazole in non-clinical samples. Its utility stems from its near-identical physicochemical properties to the analyte, yet it is distinguishable by its mass-to-charge ratio (m/z).
LC-MS/MS Method Validation for Quantification in Animal Biofluids
Validated LC-MS/MS methods are essential for the quantitative analysis of drugs in animal biofluids to support toxicokinetic and pharmacokinetic studies. The use of a deuterated internal standard like pantoprazole-d3 (B126302) is a common practice in these validated methods. nih.govresearchgate.net For instance, a sensitive and specific LC-MS/MS method was developed for the quantification of pantoprazole sodium in human plasma using pantoprazole-d3 as the internal standard. nih.govbvsalud.org The method was validated over a linear concentration range of 10.00-3000.00 ng/mL with a correlation coefficient (r) greater than or equal to 0.9997. nih.govbvsalud.org
In another study, an LC-MS/MS method was established to determine (S)-pantoprazole sodium in dog plasma. magtechjournal.comresearchgate.net This method demonstrated linearity over a concentration range of 50-30,000 ng/mL, with relative standard deviations (RSDs) under 15% and accuracy within the 85%-115% range. magtechjournal.comresearchgate.net Similarly, a validated method for quantifying pantoprazole and its sulfone metabolite in goat plasma reported intra- and inter-assay variability within acceptable limits, ensuring the reliability of the pharmacokinetic data obtained. tennessee.eduresearchgate.net
The following table summarizes key validation parameters from representative LC-MS/MS methods for pantoprazole quantification in animal biofluids, underscoring the successful application of deuterated internal standards.
Table 1: LC-MS/MS Method Validation Parameters for Pantoprazole Quantification in Animal Biofluids
| Parameter | Dog Plasma magtechjournal.comresearchgate.net | Goat Plasma tennessee.eduresearchgate.net |
|---|---|---|
| Internal Standard | Phenacetin | Tinidazole |
| Linearity Range | 50-30,000 ng/mL | 0.01-50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-assay Precision (%RSD) | < 15% | 3.4-10% |
| Inter-assay Precision (%RSD) | < 15% | 2.3-9.8% |
| Accuracy | 85-115% | 100-113% |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.01 µg/mL |
Addressing Matrix Effects and Ion Suppression in Quantitative Assays
Matrix effects, such as ion suppression or enhancement, are significant challenges in LC-MS/MS analysis of biological samples. These effects can lead to inaccurate quantification of the analyte. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these matrix effects. nih.gov this compound, due to its structural similarity and identical chromatographic behavior to pantoprazole, experiences the same degree of ion suppression or enhancement. nih.gov
By adding a known concentration of the deuterated internal standard to the samples, any variation in the MS signal caused by matrix components will affect both the analyte and the internal standard proportionally. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, effectively normalizing the results and mitigating the impact of matrix effects. This ensures that the measured concentration is accurate and reflects the true amount of the drug in the sample. Several studies have reported no apparent matrix effect when using a deuterated internal standard for pantoprazole analysis. nih.gov
Comparative Pharmacokinetic Analysis in Animal Models Utilizing Deuterated Analogues
Deuterated analogues are valuable tools in comparative pharmacokinetic studies. While direct comparative studies between this compound and its non-deuterated counterpart in animal models are not extensively published, the principles of such analyses are well-established. These studies can help in understanding the pharmacokinetic profile of a drug in different species or the influence of stereochemistry on its disposition.
For example, a study on the enantioselective pharmacokinetics of pantoprazole in rats revealed that the mean area under the curve (AUC) of S-pantoprazole was 1.5 times greater than that of R-pantoprazole. nih.gov This difference was attributed to enantioselective metabolism. nih.gov Such studies highlight the importance of stereospecific analysis in pharmacokinetic research.
Furthermore, pharmacokinetic parameters of pantoprazole have been investigated in various animal species, providing a basis for interspecies comparisons.
Table 2: Comparative Pharmacokinetic Parameters of Pantoprazole in Different Animal Species
| Species | Dose | Route | T½ (h) | CL (mL/kg/h) | Vd (L/kg) |
|---|---|---|---|---|---|
| Rats nih.gov | 20 mg/kg | p.o. | S-enantiomer: significantly longer than R-enantiomer | - | - |
| Goats nih.gov | 1 mg/kg | IV | 0.7 ± 0.4 | 345 | 0.9 ± 0.9 |
| Sheep plos.org | 1.0 mg/kg | IV | 3.29 | - | - |
| Calves plos.org | 2.0 mg/kg | IV | 2.87 | - | - |
The use of a deuterated internal standard like this compound in these studies ensures the accuracy of the pharmacokinetic data, which is crucial for making meaningful comparisons between different animal models or enantiomers.
Research on Tissue Distribution and Excretion Mechanisms in Preclinical Models
Understanding the tissue distribution and excretion pathways of a drug is fundamental to assessing its efficacy and potential for accumulation. Deuterated analogues can be instrumental in such preclinical studies. After administration of a drug, its concentration in various tissues and its excretion in urine and feces are monitored over time.
Studies in rats have shown that pantoprazole is extensively metabolized, and its metabolites are primarily excreted in the urine (approximately 71%) and feces (around 18% via biliary excretion). pfizermedical.comfda.gov Unchanged pantoprazole is not renally excreted. pfizermedical.comfda.gov The main metabolic pathway involves demethylation by CYP2C19 followed by sulfation. pfizermedical.comfda.gov
Degradation Pathways and Stability Research of S Pantoprazole D7 Sodium Salt
Forced Degradation Studies to Elucidate Degradation Mechanisms
Forced degradation, or stress testing, is a crucial component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation behavior. scielo.br This information is vital for the development of stable formulations and accurate analytical methods.
Studies on the non-deuterated form of pantoprazole (B1678409) reveal its susceptibility to degradation under hydrolytic and oxidative conditions.
Hydrolytic Degradation: Pantoprazole is known to be unstable in acidic solutions, with the rate of degradation increasing as the pH decreases. researchgate.netmdpi.com It is relatively stable in basic conditions. ajrconline.orgajrconline.org In acidic media, pantoprazole undergoes a complex transformation, leading to the formation of various degradation products. mdpi.comajrconline.org For instance, in 0.01 M HCl, approximately 35% degradation can occur within 10 minutes, and this can increase to 92% after 60 minutes. ajrconline.org The degradation process often involves the formation of a sulfenic acid intermediate. ju.edu.jo
Oxidative Degradation: Pantoprazole is also susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide results in significant degradation. scielo.brajrconline.org Studies have shown that in the presence of 3% hydrogen peroxide, pantoprazole can degrade by about 53% in two hours and 67% in three hours at room temperature. ajrconline.org The primary degradation products formed under oxidative stress are typically the corresponding sulfide (B99878) and sulfone derivatives. scielo.brscielo.br One study identified the sulfone derivative (5-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylsulfonyl)-1H-benzo[d]imidazole) and pantoprazole N-oxide as degradation products. akjournals.com Another study using meta-chloroperoxybenzoic acid (m-CPBA) as a stressor identified major degradation products with m/z values of 400.0775, 416.0717, and 400.0778. sciex.com
The deuteration in (S)-(-)-Pantoprazole-d7 Sodium Salt could potentially slow down these degradation processes where the cleavage of a carbon-hydrogen bond is the rate-determining step, due to the kinetic isotope effect. dovepress.comnih.gov
Table 1: Summary of Hydrolytic and Oxidative Degradation of Pantoprazole
| Stress Condition | Reagent | Degradation (%) | Major Degradation Products | Reference |
|---|---|---|---|---|
| Acidic | 0.01 M HCl (60 min) | 92% | Not specified | ajrconline.org |
| Oxidative | 3% H₂O₂ (3 hrs) | 67% | Sulfide and Sulfone derivatives | ajrconline.org |
| Oxidative | m-CPBA | Not specified | Products with m/z 400.0775, 416.0717, 400.0778 | sciex.com |
The stability of pantoprazole under light and heat has also been investigated.
Photolytic Degradation: Pantoprazole demonstrates instability when exposed to light. ajrconline.orgajrconline.org In one study, exposure of a pantoprazole solution to UV light for 24 hours resulted in 36% degradation, which increased to 64% after 60 hours. ajrconline.org Another investigation found that exposure to sunlight for 15 days led to degradation. actascientific.com A more detailed study revealed the formation of 8 and 7 degradation products upon exposure to UV radiation and sunlight, respectively. akjournals.comakjournals.com Common impurities identified after photolytic stress include the sulfone, N-oxide, and N-oxide sulfone derivatives. akjournals.comakjournals.com
Thermal Degradation: In contrast to its lability under other stress conditions, pantoprazole is relatively stable under thermal stress. scielo.brscielo.brnih.gov However, prolonged exposure to high temperatures can cause some degradation. For example, storing the dry powder at 70°C for 24 hours resulted in about 10% degradation, which increased to 54% at 95°C for the same duration. ajrconline.org
Table 2: Summary of Photolytic and Thermal Degradation of Pantoprazole
| Stress Condition | Exposure | Degradation (%) | Major Degradation Products | Reference |
|---|---|---|---|---|
| Photolytic | UV light (24 hrs) | 36% | Not specified | ajrconline.org |
| Photolytic | Sunlight (15 days) | Not specified | Not specified | actascientific.com |
| Thermal | 95°C (24 hrs) | 54% | Not specified | ajrconline.org |
Development of Stability-Indicating Methods for Research Batches
To accurately monitor the stability of this compound and quantify it in the presence of its degradation products, the development of stability-indicating analytical methods is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. scielo.brajrconline.orgscielo.britmedicalteam.pl
A typical stability-indicating HPLC method for pantoprazole involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. scielo.brajrconline.orgnih.gov The detection is usually carried out using a UV detector at a wavelength of around 290 nm. scielo.brajrconline.org The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. scielo.brscielo.br The ability of the method to separate the parent drug from all potential degradation products is a key requirement for a stability-indicating assay. itmedicalteam.pl
Identification and Characterization of Degradation Products in Research Samples
Identifying and characterizing the degradation products of this compound is crucial for understanding its degradation pathways and ensuring the safety of the drug product. Various analytical techniques are employed for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS) being particularly powerful for structural elucidation. nih.govresearchgate.net
Common degradation products of pantoprazole that have been identified include:
Sulfide derivative : Formed under acidic and oxidative conditions. scielo.brscielo.br
Sulfone derivative (5-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylsulfonyl)-1H-benzo[d]imidazole): A major product of oxidative degradation. akjournals.comakjournals.comnih.gov
Pantoprazole N-oxide (2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine 1-oxide): Identified under oxidative and photolytic stress. akjournals.comakjournals.com
N-oxide of sulfone derivative (2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl)-3,4-dimethoxypyridine 1-oxide): Also found after oxidative and photolytic degradation. akjournals.comakjournals.com
5-difluoromethoxy-3H-benzimidazole-2-thione and 2-hydroxymethyl-3,4-dimethoxypyridine : Observed as products of spontaneous degradation. ingentaconnect.comnih.gov
The characterization of these impurities often involves comparing their chromatographic and spectral data with those of synthesized reference standards. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the degradation products. sciex.comresearchgate.net
Mechanistic Studies and Research Applications of Deuterium Labeling with S Pantoprazole D7 Sodium Salt
Use of Deuterium (B1214612) Labeling to Probe Reaction Mechanisms
Deuterium labeling is a well-established method for elucidating the mechanisms of chemical reactions. chem-station.comyoutube.com By selectively replacing hydrogen with deuterium at specific molecular positions, researchers can track the fate of these atoms throughout a reaction sequence. youtube.com This approach is particularly insightful for understanding reactions that involve the breaking or formation of carbon-hydrogen (C-H) bonds. libretexts.orgnih.gov The distinct mass of deuterium allows for its detection and differentiation from hydrogen, often using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
In the context of (S)-(-)-Pantoprazole-d7 Sodium Salt, deuterium labeling can be instrumental in understanding its metabolic pathways. Pantoprazole (B1678409) is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP2C19 being the main contributor. drugbank.comfda.gov The metabolism often involves oxidation and demethylation reactions. drugbank.com By introducing deuterium at the metabolically active sites, researchers can investigate the precise steps of these transformations. For instance, if a C-D bond is broken during a rate-determining step of metabolism, a kinetic isotope effect will be observed, providing strong evidence for the involvement of that specific position in the metabolic process. acs.org
A proposed mechanism for the formation of a pantoprazole-related impurity, known as RC E, involves the formation of a radical cation. nih.gov The stability of this intermediate is thought to be influenced by the difluoromethoxy group on the benzimidazole (B57391) ring. nih.gov Deuterium labeling could be employed to further probe this mechanism by observing how the isotopic substitution affects the rate of formation of this impurity, thereby providing deeper insight into the reaction pathway.
Furthermore, deuterium labeling can help in understanding the activation of pantoprazole. Pantoprazole is a prodrug that requires conversion to its active form, a sulfenamide (B3320178), in the acidic environment of gastric parietal cells. patsnap.com This activation involves a series of acid-catalyzed intramolecular rearrangements. Introducing deuterium at various positions on the pantoprazole molecule could help to clarify the intricate steps of this activation process by revealing which C-H bonds are critical to the transformation.
Table 1: Applications of Deuterium Labeling in Mechanistic Studies
| Application Area | Description | Relevant Techniques |
| Metabolic Pathway Elucidation | Tracing the fate of deuterium atoms to identify sites of metabolic transformation. | Mass Spectrometry, NMR Spectroscopy |
| Reaction Intermediate Identification | Using isotopic labeling to stabilize or trap transient intermediates for characterization. | Various spectroscopic methods |
| Confirmation of Proposed Mechanisms | Observing the effect of deuterium substitution on reaction rates and product distributions to validate or refute a hypothesized mechanism. | Kinetic analysis, product analysis (GC-MS, LC-MS) |
Investigation of Kinetic Isotope Effects in Chemical and Biochemical Reactions
The kinetic isotope effect (KIE) is a powerful tool used to study reaction mechanisms, particularly the rate-limiting step. libretexts.orgfiveable.me It is defined as the ratio of the reaction rate of a compound with a lighter isotope (like hydrogen) to the rate of the same reaction with a heavier isotope (like deuterium) at the same position. wikipedia.org The difference in mass between hydrogen and deuterium is significant, leading to a stronger and lower-frequency carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. splendidlab.com Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate if this bond cleavage occurs in the rate-determining step. fiveable.me
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. nih.gov The magnitude of the primary KIE (kH/kD) for C-H bond cleavage can typically range from 2 to 7. libretexts.org A significant primary KIE provides strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. acs.org
In the case of this compound, investigating the KIE is crucial for understanding its metabolism. The major metabolic pathway for pantoprazole is demethylation by CYP2C19. fda.gov By placing deuterium on the methyl groups, researchers can measure the KIE for this metabolic reaction. A significant KIE would indicate that the cleavage of a C-H bond on the methyl group is a rate-limiting step in its metabolism. This information is vital for understanding how the drug is processed in the body at a molecular level.
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org For example, deuteration of positions adjacent to the reaction center in pantoprazole could reveal subtle details about the shape and structure of the enzyme's active site during the metabolic process.
Table 2: Types of Kinetic Isotope Effects (KIE)
| Type of KIE | Description | Typical Magnitude (kH/kD) | Information Gained |
| Primary | Isotopic substitution at the site of bond cleavage in the rate-determining step. | ~2-7 | Confirms bond cleavage in the rate-limiting step. |
| Secondary | Isotopic substitution at a position not directly involved in bond cleavage. | ~0.7-1.5 | Provides information about the transition state structure and hybridization. |
Role of Deuterated Analogues in Understanding Drug-Target Interactions (Academic Context)
While the primary effect of deuteration is often on metabolic stability, it can also be a subtle probe for understanding drug-target interactions in an academic research setting. nih.gov Although deuterated and non-deuterated compounds are generally considered to have very similar electronic properties, shapes, and sizes, there can be minor differences in their physicochemical properties. nih.gov
(S)-(-)-Pantoprazole exerts its therapeutic effect by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump). fda.govpatsnap.com This inhibition occurs through the formation of a covalent disulfide bond between the activated form of pantoprazole and cysteine residues on the enzyme. patsnap.com While the primary binding interaction is covalent, the initial non-covalent binding and the positioning of the drug within the active site are critical for the subsequent reaction.
In a research context, this compound can be used to investigate whether the subtle changes induced by deuteration affect these initial binding events. For instance, techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be used to compare the binding affinities and kinetics of the deuterated and non-deuterated compounds to the proton pump or a model system. While significant differences are not generally expected, any observed changes could point to the role of specific C-H bonds in subtle, secondary interactions within the binding pocket, such as van der Waals forces or hydrogen bonding. nih.gov
Furthermore, the stability of the activated sulfenamide intermediate of pantoprazole is crucial for its covalent binding. Deuteration could potentially influence the stability and reactivity of this intermediate. Research studies could explore whether the deuterated analogue exhibits any difference in the rate of covalent bond formation with the target enzyme, providing insights into the electronic effects of deuterium on the reactive species.
It is important to emphasize that in most cases, the biological activity and selectivity of a deuterated drug are very similar to its non-deuterated counterpart. nih.gov However, the study of any subtle differences can contribute to a more comprehensive understanding of the molecular-level interactions that govern drug-target recognition and binding.
Application in Non-Clinical Drug Discovery and Lead Optimization Research
The use of deuterium in non-clinical drug discovery and lead optimization has gained significant traction. nih.govuniupo.it The primary motivation for incorporating deuterium into drug candidates is to improve their metabolic profile, a strategy often referred to as "metabolic switching" or "deuterium switching." nih.gov By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolic clearance can be reduced, leading to an increased half-life and improved pharmacokinetic properties. splendidlab.comnih.gov
In the context of a research compound like this compound, its study can provide a proof-of-concept for the application of this strategy to the broader class of proton pump inhibitors. The main metabolic pathway of pantoprazole involves CYP2C19-mediated demethylation. fda.gov If this metabolic step is a primary route of elimination and a key determinant of the drug's half-life, then deuterating the methyl groups, as in the "-d7" analogue, would be expected to slow down this process due to the kinetic isotope effect.
Lead optimization in drug discovery is an iterative process of modifying a compound's structure to enhance its desired properties while minimizing undesirable ones. The insights gained from studying deuterated analogues can be invaluable in this process. For example, if a lead compound has good potency but is cleared too rapidly due to metabolism at a specific site, deuteration at that site can be a rational strategy to improve its metabolic stability without significantly altering its pharmacodynamic properties. uniupo.it
Furthermore, deuteration can sometimes be used to reduce the formation of reactive or toxic metabolites. nih.gov If a particular metabolic pathway leads to a harmful byproduct, slowing down that pathway through deuteration could enhance the safety profile of a drug candidate. Research with compounds like this compound can help to validate these principles and provide a framework for the rational design of new, improved therapeutic agents.
The development of deucravacitinib, a deuterated drug approved by the FDA, highlights the successful application of this strategy in bringing a novel deuterated compound to market. nih.gov This success has further spurred interest in the application of deuterium chemistry in early-stage drug discovery. nih.gov
Future Research Directions and Emerging Methodologies
Advanced Spectroscopic Techniques for In Situ Monitoring of Deuterated Compound Behavior
The ability to observe the metabolic fate of deuterated compounds in real-time and within a biological system is crucial for understanding their therapeutic advantages. Advanced spectroscopic techniques are at the forefront of providing these insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands out for its capability to provide detailed structural information. High-resolution deuterium (B1214612) (²H) NMR spectroscopy can be employed to track the metabolic conversion of deuterated substrates. For instance, in studies of carbohydrate metabolism, ²H NMR has been used to dynamically monitor processes in intact tissues. nih.gov The low natural abundance of deuterium (approximately 0.01%) ensures that the signals from an administered deuterated compound are detected with minimal background interference, making it an excellent tool for quantitative analysis. nih.gov Techniques like Deuterium Metabolic Imaging (DMI) leverage this by detecting the chemical shifts of deuterated molecules, offering a window into metabolic processes in both healthy and diseased states. nih.gov While challenges in sensitivity exist, ongoing advancements in NMR technology, including higher field strengths and advanced coil designs, promise to enhance the detection of low-concentration metabolites. ismrm.orgismrm.org
Mass Spectrometry (MS) , particularly when coupled with separation techniques like liquid chromatography (LC-MS), offers unparalleled sensitivity for detecting and quantifying deuterated compounds and their metabolites. nih.govnih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method for studying protein dynamics and conformation by monitoring the exchange of backbone amide hydrogens with deuterium from a solvent. nih.govacs.orgnih.govyoutube.comspectroscopyonline.com This technique can reveal how the binding of a deuterated drug like (S)-(-)-Pantoprazole-d7 Sodium Salt might alter the structure and flexibility of its target protein. Furthermore, isotope ratio mass spectrometry (IRMS) is highly effective in detecting minute levels of isotopic enrichment, making it suitable for human studies. nih.gov The development of new software and algorithms is crucial for processing the complex data generated by these experiments, ensuring accurate determination of deuterium incorporation. nih.gov
Application of Computational Chemistry and Molecular Modeling to Deuterated Systems
Computational approaches are becoming indispensable for predicting and understanding the effects of deuteration on drug molecules.
Quantum Mechanics (QM) calculations can be used to predict the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. libretexts.orgnih.gov This is particularly important for deuterated drugs, as the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions catalyzed by enzymes like cytochrome P450. nih.gov Computational models can help identify the specific positions in a molecule where deuteration will have the most significant impact on metabolic stability. Advanced methods like instanton theory can compute tunneling rate constants, providing a deeper understanding of reaction pathways where quantum tunneling plays a significant role. acs.org
Integration of Omics Technologies with Stable Isotope Tracing for Comprehensive Biotransformation Studies
The integration of "omics" technologies with stable isotope tracing offers a systems-level view of the biotransformation of deuterated compounds.
Metabolomics , the large-scale study of small molecules, is a natural partner for stable isotope tracing. nih.govnih.gov By administering a deuterated compound and analyzing biological samples (e.g., blood, urine) with techniques like LC-MS and NMR, researchers can identify and quantify the resulting metabolites. nih.govnih.govpsu.edu This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms through metabolic pathways. nih.govnih.gov It can reveal not only the structure of metabolites but also the rates of metabolic fluxes, providing a dynamic picture of how the body processes the drug. youtube.com The use of dual-labeling strategies, where two samples are treated with differently labeled precursors, can further enhance the accuracy of relative quantification and metabolite identification. acs.org
Proteomics and Transcriptomics , when combined with stable isotope tracing, can provide a more complete picture of the cellular response to a deuterated drug. For example, proteomics can identify changes in the expression levels of metabolic enzymes in response to the drug. frontiersin.org Stable isotope labeling can also be used to measure post-translational modifications of proteins, such as acetylation and methylation, which can be influenced by metabolic changes. frontiersin.org Integrating these omics datasets with metabolomic data allows for the construction of comprehensive models of drug action and metabolism. nih.govnih.govyoutube.com
Development of Novel Synthetic Routes for Site-Specific Deuterium Labeling and Higher Throughput
The synthesis of deuterated compounds with high isotopic purity and at specific molecular positions is a critical and often challenging aspect of their development.
Site-Specific Deuteration is essential for maximizing the desired therapeutic effects while minimizing unintended consequences. Traditional methods often involve multi-step syntheses. nih.gov However, recent innovations in organometallic catalysis have enabled direct hydrogen isotope exchange (HIE) at C-H bonds. nih.govresearchgate.net For instance, methods have been developed for the regioselective deuteration of β-amino C(sp³)-H bonds, a common motif in pharmaceuticals. nih.gov Photocatalytic methods are also gaining prominence due to their mild reaction conditions, which are compatible with sensitive functional groups. assumption.edu
High-Throughput Synthesis and process optimization are crucial for the industrial-scale production of deuterated pharmaceuticals. Flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds, offering advantages such as precise control over reaction conditions, improved safety, and the potential for automation. nih.gov The development of more efficient and cost-effective deuteration reagents and catalysts is an ongoing area of research. google.comgoogle.com The synthesis of pantoprazole (B1678409) itself involves the condensation of two key intermediates followed by an oxidation step. nih.govmagtechjournal.comsemanticscholar.orggoogle.com Adapting these synthetic routes to incorporate deuterium at specific sites in a scalable manner is a key challenge for the future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
